molecular formula C14H11BrClNS B13413860 5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide

5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide

Cat. No.: B13413860
M. Wt: 340.7 g/mol
InChI Key: QPAFJVNEPLDJFR-UHFFFAOYSA-M
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Description

5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide (CAS 801319-16-4) is a quaternary ammonium salt characterized by a thieno[3,2-c]pyridinium core substituted with a 2-chlorobenzyl group and a bromide counterion . It is structurally related to antiplatelet drugs like ticlopidine and clopidogrel but differs in its oxidation state and substituents. This compound is primarily recognized as a pharmaceutical impurity (e.g., Ticlopidine Pyridinium Bromide Analog) and is critical in quality control for drug manufacturing .

Properties

Molecular Formula

C14H11BrClNS

Molecular Weight

340.7 g/mol

IUPAC Name

5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium;bromide

InChI

InChI=1S/C14H11ClNS.BrH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-8,10H,9H2;1H/q+1;/p-1

InChI Key

QPAFJVNEPLDJFR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Br-]

Origin of Product

United States

Preparation Methods

Direct Alkylation of Thieno[3,2-c]pyridine Derivatives

This method involves the alkylation of the heterocyclic pyridine core with 2-chlorobenzyl halides or alcohols, typically under basic conditions, to form the quaternary ammonium salt. The key steps include:

  • Preparation of the heterocyclic precursor: Synthesis of the thieno[3,2-c]pyridine nucleus, often via cyclization reactions involving suitable thiophene and pyridine derivatives.
  • Alkylation step: Reaction of the heterocyclic nitrogen with 2-chlorobenzyl halides (chloride or bromide) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

Reaction scheme:

Thieno[3,2-c]pyridine + 2-chlorobenzyl halide → 5-(2-chlorobenzyl)thieno[3,2-c]pyridinium halide

Note: The halogenated heterocycle forms a quaternary ammonium salt upon nucleophilic attack at the nitrogen atom.

Halide Exchange to Bromide Salt

The bromide salt is typically prepared via halogen exchange reactions, where the chloride or iodide precursor is treated with a bromide source:

  • Method: Refluxing the quaternary ammonium chloride with a suitable bromide salt such as potassium bromide (KBr) in aqueous or alcoholic medium.
  • Reaction conditions: Elevated temperature (around 80°C), inert atmosphere to prevent oxidation, and extended reaction times to ensure complete exchange.

Reaction scheme:

5-(2-chlorobenzyl)thieno[3,2-c]pyridinium chloride + KBr → 5-(2-chlorobenzyl)thieno[3,2-c]pyridinium bromide + KCl

Alternative Synthesis via Cyclization and Functionalization

Recent advances involve multi-step synthesis starting from simpler heterocyclic intermediates:

  • Step 1: Construction of the thieno[3,2-c]pyridine core via cyclization of appropriate thiophene and pyridine derivatives.
  • Step 2: Functionalization with chlorobenzyl groups through nucleophilic substitution or electrophilic aromatic substitution.
  • Step 3: Quaternization and halide exchange as described above.

Research Data and Optimization

Method Reagents Conditions Yield (%) Remarks
Alkylation with 2-chlorobenzyl chloride Thieno[3,2-c]pyridine, 2-chlorobenzyl chloride, K2CO3 Reflux in acetonitrile 55-70 Widely used, moderate yield, scalable
Halogen exchange with KBr Quaternary chloride, KBr Reflux in ethanol/water 80-90 Efficient, high purity bromide salt
Multi-step cyclization Thiophene derivatives, pyridine precursors Elevated temperature, inert atmosphere Variable More complex, longer route

Summary of the Synthesis Route

Step Reaction Reagents Conditions Purpose
1 Cyclization Thiophene derivatives + pyridine Heat, inert atmosphere Core synthesis
2 Functionalization Chlorobenzyl alcohol/halide Reflux, base Attach chlorobenzyl group
3 Quaternization Heterocycle + chlorobenzyl halide Room temp to reflux Form quaternary ammonium salt
4 Halide exchange Quaternary chloride + KBr Reflux Bromide salt formation

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted thieno[3,2-c]pyridine derivative .

Scientific Research Applications

5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Ticlopidine Hydrochloride

Ticlopidine Hydrochloride (CAS 53885-35-1) is the hydrochloride salt of 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a saturated thienopyridine derivative. Key differences include:

Property 5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium Bromide Ticlopidine Hydrochloride
Core Structure Aromatic pyridinium ring (oxidized) Saturated tetrahydro-pyridine
Counterion Bromide Chloride
Molecular Weight 400.72 g/mol (as per Clopidogrel impurity 2 ) 300.25 g/mol
Pharmacological Role Impurity/metabolite Active drug (ADP receptor antagonist)
Synthesis Derived from alkylation without reduction Requires NaBH₄ reduction step

The aromatic pyridinium ring in the target compound confers higher polarity and reduced blood-brain barrier permeability compared to ticlopidine’s saturated structure, making it less therapeutically active but relevant as a degradation product .

Comparison with Clopidogrel Pyridinium Bromide

Clopidogrel Pyridinium Bromide (CAS 1396607-49-0) shares structural similarities but includes a methoxy-oxoethyl substituent:

Property This compound Clopidogrel Pyridinium Bromide
Substituent 2-Chlorobenzyl (1S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl
Molecular Formula C₁₆H₁₅BrClNO₂S C₁₆H₁₅BrClNO₂S
Application Impurity in ticlopidine/clopidogrel APIs Active metabolite of clopidogrel
Stereochemistry Racemic (no chiral center) (S)-configured chiral center

The methoxy-oxoethyl group in clopidogrel derivatives enhances metabolic stability and bioavailability, whereas the simpler 2-chlorobenzyl group in the target compound may increase reactivity as a synthetic intermediate .

Comparison with Other Thienopyridine Derivatives

  • 5-(2-Chlorobenzyl)-2-(4-nitrophenyl)thieno[3,2-c]pyridine: This derivative, synthesized via palladium-catalyzed arylation, features a nitro group at the C2 position .
  • 5-(6-Fluoro-3-pyridyl)thieno[3,2-b]pyridine: Fluorination at the pyridine ring increases metabolic resistance and lipophilicity, contrasting with the target compound’s brominated quaternary structure .

Pharmacological and Industrial Relevance

  • Antiplatelet Activity : While ticlopidine and clopidogrel are potent ADP receptor antagonists, the target compound lacks therapeutic efficacy due to its oxidized pyridinium core .
  • Role as an Impurity : As a process-related impurity, it is monitored in APIs (Active Pharmaceutical Ingredients) to ensure compliance with regulatory limits (e.g., USP/EP guidelines) .
  • Safety Profile : Classified with GHS hazard code H314 (skin corrosion/irritation), requiring stringent handling protocols compared to less reactive analogs .

Biological Activity

5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide, also known by its CAS number 73099-88-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that underline its importance in medicinal chemistry.

  • Molecular Formula : C14H11BrClNS
  • Molecular Weight : 340.67 g/mol
  • Structure : The compound features a thieno[3,2-c]pyridine core with a chlorobenzyl substituent, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as an impurity in ticlopidine, a medication used to prevent blood clots. The compound's structure suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

  • Deubiquitinating Enzymes (DUBs) : Recent studies have indicated that compounds similar to this compound may act as selective inhibitors of DUBs, which play crucial roles in regulating protein stability and degradation pathways. This inhibition could lead to the stabilization of proteins involved in cancer progression and other diseases .
  • Antiplatelet Activity : As an impurity of ticlopidine, this compound may exhibit antiplatelet effects by influencing ADP-induced platelet aggregation, thereby impacting thrombus formation .

Study on DUB Inhibition

A study published in Nature highlighted the potential for selective DUB inhibitors to modulate protein degradation pathways effectively. The screening of a library of compounds identified several hits that inhibited DUB activity at concentrations as low as 20 µM. The findings suggest that compounds with structural similarities to this compound could be explored further for their therapeutic potential in targeting DUBs .

Antiplatelet Activity Assessment

Research conducted on ticlopidine analogs demonstrated that modifications to the thienopyridine structure could enhance antiplatelet activity. In vitro assays showed that certain derivatives exhibited significant inhibition of ADP-induced platelet aggregation, suggesting that this compound might retain similar properties .

Data Tables

Property Value
Molecular FormulaC14H11BrClNS
Molecular Weight340.67 g/mol
CAS Number73099-88-4
Antiplatelet ActivityYes (as ticlopidine impurity)
DUB Inhibition PotentialYes

Q & A

Q. What are the established synthetic routes for 5-(2-chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via alkylation of thieno[3,2-c]pyridine with 2-chlorobenzyl chloride in acetonitrile under reflux, followed by bromide salt formation. For example, a 60% yield was achieved by refluxing thieno[3,2-c]pyridine with 2-chlorobenzyl chloride for 4 hours, followed by sodium borohydride reduction and recrystallization . Reaction temperature, solvent choice (e.g., acetonitrile vs. ethanol), and stoichiometric ratios of reactants critically affect impurity profiles, particularly residual starting materials or over-alkylation byproducts .

Q. How can structural characterization of this compound be optimized using crystallographic and spectroscopic methods?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For example, SCXRD analysis revealed a monoclinic crystal system (space group P21/n) with a 72.6° dihedral angle between the thienopyridine and chlorobenzyl moieties . Complement this with 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and IR spectroscopy (C-Br stretch ~600 cm1 ^{-1}) to validate functional groups . Use SHELX software for refinement, ensuring R-factors < 0.05 for high confidence .

Q. What analytical techniques are recommended for assessing purity and detecting trace impurities?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) resolves major impurities like unreacted thieno[3,2-c]pyridine or residual 2-chlorobenzyl chloride . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 308.7 ([M-Br]+^+) and detects degradation products (e.g., dehalogenated analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the benzyl group) impact biological activity or physicochemical properties?

Substituting the 2-chlorobenzyl group with electron-withdrawing groups (e.g., nitro) or bulkier substituents (e.g., 3,4,5-trimethoxybenzyl) alters receptor binding affinity and metabolic stability. For instance, replacing 2-chlorobenzyl with phenacyl groups reduces platelet aggregation inhibition by ~40%, as shown in comparative bioassays . Computational modeling (e.g., molecular docking with P2Y12_{12} receptors) and logP measurements can predict solubility and bioavailability shifts .

Q. What strategies resolve contradictions in crystallographic data vs. solution-phase spectroscopic observations?

Discrepancies between solid-state (SCXRD) and solution-phase (NMR) data often arise from conformational flexibility. For example, the thienopyridine ring adopts a half-chair conformation in crystals but may flatten in solution due to solvent interactions. Validate using variable-temperature NMR or dynamic HPLC to probe equilibrium states . Cross-validate with DFT calculations to reconcile differences .

Q. How can polymorphism affect the compound’s stability and formulation in preclinical studies?

Polymorph screening via solvent-mediated crystallization (e.g., ethanol vs. isopropanol) identifies stable forms. For example, Form I (monoclinic) exhibits higher thermal stability (mp = 190°C) than Form II (orthorhombic, mp = 178°C). Use powder XRD and DSC to monitor phase transitions under accelerated storage conditions (40°C/75% RH) .

Q. What mechanistic insights explain its role as a clopidogrel impurity, and how does this inform impurity profiling in API synthesis?

The compound is a quaternary ammonium salt formed during clopidogrel synthesis via over-alkylation of the thienopyridine intermediate. Monitor its formation using LC-MS with a limit of quantification (LOQ) < 0.1% per ICH guidelines. Mitigate via optimized reaction kinetics (e.g., controlled addition of alkylating agents) .

Methodological Recommendations

  • Synthetic Optimization : Use design-of-experiments (DoE) to map the impact of solvent polarity, temperature, and catalyst on yield .
  • Crystallography : Employ SHELXL for refinement, leveraging high-resolution data (θ > 25°) to resolve disordered regions .
  • Impurity Control : Implement orthogonal methods (HPLC, NMR) for quantitation, referencing USP/EP impurity standards .

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